molecular formula C22H24N4O2S B425305 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide

Cat. No.: B425305
M. Wt: 408.5g/mol
InChI Key: ZEZDLKFPPBVPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl and methylphenyl groups, a sulfanyl linkage, and a morpholino-ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide has several scientific research applications:

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets of triazole derivatives.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.

    Industrial Applications: The compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is not well-documented. based on the known activities of triazole derivatives, it is likely to interact with various enzymes and receptors in biological systems. The triazole ring can bind to metal ions and proteins, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)-2-oxoethyl sulfide is unique due to its specific combination of a benzyl-substituted triazole ring, a sulfanyl linkage, and a morpholino-ethanone moiety. This combination may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5g/mol

IUPAC Name

2-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H24N4O2S/c1-17-6-5-9-19(14-17)26-20(15-18-7-3-2-4-8-18)23-24-22(26)29-16-21(27)25-10-12-28-13-11-25/h2-9,14H,10-13,15-16H2,1H3

InChI Key

ZEZDLKFPPBVPSW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)CC4=CC=CC=C4

Origin of Product

United States

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